molecular formula C18H24N4O3 B3719510 2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No. B3719510
M. Wt: 344.4 g/mol
InChI Key: JBGLXKXVGUPYJR-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as LJP 394, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of hydrazones and has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-proliferative properties.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves the inhibition of various signaling pathways that are involved in inflammation, immune response, and cell proliferation. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. In addition, the compound has been shown to inhibit the activation of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have immunomodulatory effects by inhibiting the activation of T cells and the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments include its well-established synthesis method, its ability to inhibit various signaling pathways involved in inflammation, immune response, and cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to establish its safety and efficacy in vivo.

Future Directions

For the research on 2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone include the development of more efficient synthesis methods, the investigation of its safety and efficacy in vivo, and the identification of its potential therapeutic applications in various diseases. In addition, future studies should focus on the optimization of the compound's pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets, and the development of novel derivatives with improved potency and selectivity.

Scientific Research Applications

2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications in various diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis. The compound has been shown to exhibit anti-inflammatory and immunomodulatory properties by inhibiting the activation of T cells and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, the compound has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

5-butyl-2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-5-6-7-15-12(2)20-18(21-17(15)23)22-19-11-13-8-9-14(24-3)10-16(13)25-4/h8-11H,5-7H2,1-4H3,(H2,20,21,22,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGLXKXVGUPYJR-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)NN=CC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(N=C(NC1=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
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2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 3
2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 4
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2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 5
2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 6
2,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

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